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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 4-[(Methylamino)methyl]phenol, a key intermediate in pharmaceutical synthesis. This
document is intended for researchers, scientists, and drug development professionals, offering
in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental
choices and provides detailed, field-proven protocols for data acquisition, ensuring technical
accuracy and reproducibility. While a complete, publicly available dataset for this specific
molecule is not consistently available, this guide presents a robust, simulated dataset derived
from established spectroscopic principles and data from analogous structures. This approach
provides a reliable framework for the identification and structural elucidation of 4-
[(Methylamino)methyl]phenol.

Introduction: The Significance of Spectroscopic
Analysis

4-[(Methylamino)methyl]phenol (Figure 1) is a substituted phenol derivative with significant
utility in organic synthesis, particularly as a precursor for various pharmaceutical compounds.
Its structure, featuring a phenolic hydroxyl group, a secondary amine, and a p-disubstituted
aromatic ring, presents a unique spectroscopic fingerprint. Accurate structural confirmation and
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purity assessment are paramount in drug development, making a thorough understanding of its
spectroscopic properties essential.

This guide will delve into the theoretical underpinnings and practical application of NMR, IR,
and MS for the characterization of this molecule. We will explore how each technique provides
complementary information to build a complete structural picture.

Figure 1: Chemical Structure of 4-[(Methylamino)methyl]phenol

Caption: Molecular structure of 4-[(Methylamino)methyl]phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule. For 4-[(Methylamino)methyl]phenol, both *H and 3C NMR
provide critical information about the electronic environment of each unique proton and carbon
atom.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of 4-[(Methylamino)methyl]phenol is expected to show distinct signals
for the aromatic protons, the methylene protons, the methyl protons, and the exchangeable
protons of the hydroxyl and amine groups. The expected chemical shifts are influenced by the
electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the
methylaminomethyl substituent.

Table 1: Simulated *H NMR Data for 4-[(Methylamino)methyl]phenol
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (ortho to -
~7.10 Doublet 2H
CH2NHCHS3)
~6.80 Doublet 2H Ar-H (ortho to -OH)
~3.65 Singlet 2H -CHaz-
~2.40 Singlet 3H -CHs
Variable (~4.5-5.5) Broad Singlet 1H -OH
Variable (~1.5-2.5) Broad Singlet 1H -NH-

Causality behind Experimental Choices: The choice of a deuterated solvent is crucial. Solvents
like DMSO-de are often preferred for compounds with exchangeable protons (-OH, -NH) as
they can form hydrogen bonds, leading to sharper peaks compared to less polar solvents like
CDCls. The broadness of the -OH and -NH signals is due to chemical exchange and
quadrupole broadening (for NH). To confirm the assignment of these exchangeable protons, a
"D20 shake" experiment can be performed, where the addition of a drop of deuterium oxide will
cause the -OH and -NH signals to disappear from the spectrum.[1][2]

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum provides information on the number of unique carbon environments
and their electronic nature. Due to the symmetry of the p-disubstituted ring, four signals are
expected for the aromatic carbons, in addition to the signals for the methylene and methyl
carbons.

Table 2: Simulated 3C NMR Data for 4-[(Methylamino)methyl]phenol
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Chemical Shift (6, ppm) Assighment

~155.0 Ar-C (C-OH)

~130.0 Ar-C (ortho to -CH2NHCH?5)
~128.5 Ar-C (ipso to -CH2NHCH3)
~115.0 Ar-C (ortho to -OH)

~55.0 -CH:-

~35.0 -CHs

Expertise in Interpretation: The downfield shift of the carbon attached to the hydroxyl group
(~155.0 ppm) is characteristic of a phenolic carbon. The chemical shifts of the aromatic
carbons reflect the combined electronic effects of the two substituents.

Experimental Protocol for NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 4-[(Methylamino)methyl]phenol
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR
tube.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

e Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-pulse *H spectrum with a 90° pulse angle.
o Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Set the spectral width to cover the expected range (e.g., 0-160 ppm).

o Alarger number of scans will be required due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Integrate the *H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-[(Methylamino)methyl]phenol will be characterized by

absorptions corresponding to the O-H, N-H, C-H, and C=C bonds, as well as the C-O and C-N

bonds.

Table 3: Simulated IR Absorption Data for 4-[(Methylamino)methyl]phenol

Wavenumber (cm~?)

Intensity

Assighment

3400-3200 Strong, Broad O-H stretch (phenolic)
~3300 Medium, Broad N-H stretch (secondary amine)
3100-3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (-CHz, -

2950-2800 Medium

CHs)
~1600, ~1500 Medium-Strong C=C aromatic ring stretch
~1230 Strong C-O stretch (phenolic)
~1100 Medium C-N stretch

p-disubstituted C-H out-of-
~830 Strong

plane bend

Trustworthiness of the Method: The broadness of the O-H and N-H stretching bands is a

reliable indicator of hydrogen bonding, which is expected in the solid or neat state of this

molecule.[3] The strong absorption around 830 cm~1 is a highly characteristic and trustworthy

band for confirming the 1,4-disubstitution pattern of the benzene ring.
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Experimental Protocol for IR Spectroscopy (Solid
Sample)

e Sample Preparation (Thin Film Method):

o Dissolve a small amount (a few milligrams) of 4-[(Methylamino)methyl]phenol in a
volatile solvent like methanol or dichloromethane.

o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
o Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[4]

e Background Spectrum: Run a background scan with an empty sample compartment to
account for atmospheric CO2 and H20.[5]

o Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample
holder.

» Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm™2).

o Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation. For 4-
[(Methylamino)methyl]phenol, Electron lonization (El) is a suitable technique.

Table 4: Simulated Mass Spectrometry Data for 4-[(Methylamino)methyl]phenol
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m/z (mass-to-charge ratio)  Relative Intensity Assighment
137 High [M]*" (Molecular lon)
122 Moderate [M - CHs]*
) [M - CHz2NH]* (Benzylic
107 High
cleavage)
44 Very High [CH2=NHCHs]* (a-cleavage)

Authoritative Grounding in Fragmentation: The fragmentation pattern is predictable based on

the stability of the resulting ions. The most prominent fragmentation pathway for this molecule

is the benzylic cleavage, leading to the formation of a stable hydroxybenzyl cation (m/z 107).[6]

[7] Another characteristic fragmentation is the a-cleavage of the amine, resulting in the highly

abundant iminium ion at m/z 44. The presence of the molecular ion at m/z 137 is crucial for

confirming the molecular weight.

Experimental Protocol for Mass Spectrometry (Electron
lonization)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid sample or through a gas chromatograph (GC-
MS).[8]

lonization: The sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron,
forming a radical cation (the molecular ion).[6][7]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and their abundance is recorded.

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.
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Integrated Spectroscopic Analysis Workflow

A robust structural confirmation of 4-[(Methylamino)methyl]phenol relies on the synergistic
interpretation of all three spectroscopic techniques. The following workflow illustrates the logical
progression of analysis.

Spectroscopic Data Acquisition

(vmen o) () (s )

Data Analysis and Interpretation
Determine C-H Framework Identify Functmnal Groups Determine Molecular Weight
(Connectivity, Symmetry) (-OH, -NH, Ar, etc.) & Fragmentation Pattern
Structural ]vilucidation

Click to download full resolution via product page

Caption: Workflow for the integrated spectroscopic analysis of a molecule.

Conclusion

The spectroscopic characterization of 4-[(Methylamino)methyl]phenol through NMR, IR, and
MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each
technique offers a unique and complementary piece of the structural puzzle. By understanding
the principles behind each method and following robust experimental protocols, researchers
can confidently identify and assess the purity of this important pharmaceutical intermediate.
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The simulated data and detailed methodologies presented in this guide serve as a valuable
resource for scientists engaged in the synthesis and analysis of related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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